molecular formula C12H18BNO3S B13643835 2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole

2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole

Cat. No.: B13643835
M. Wt: 267.16 g/mol
InChI Key: ZWSBHIUNIXLJAZ-VOTSOKGWSA-N
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Description

2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole is an organic compound that features a thiazole ring substituted with a methoxy group and a vinyl group bearing a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Vinylation: The vinyl group can be introduced via a Heck reaction or a similar coupling reaction.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be introduced through a borylation reaction using a suitable boron reagent such as bis(pinacolato)diboron.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy-substituted thiazole oxide.

    Reduction: The vinyl group can be reduced to form an ethyl-substituted thiazole.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.

    Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

    Coupling Reactions: Common reagents include palladium catalysts and bases such as potassium carbonate.

Major Products

    Oxidation: Methoxy-substituted thiazole oxide.

    Reduction: Ethyl-substituted thiazole.

    Substitution: Thiazole derivatives with various substituents.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.

    Industry: Used in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole depends on its specific application

    Methoxy Group: Can participate in hydrogen bonding and other interactions with biological molecules.

    Vinyl Group: Can undergo addition reactions with electrophiles.

    Dioxaborolane Moiety: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of responsive materials and drug delivery systems.

Comparison with Similar Compounds

2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole can be compared with other similar compounds, such as:

    2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the thiazole ring and vinyl group.

    2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of a thiazole ring.

    tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester: Contains a pyrazole ring and a piperidine ring instead of a thiazole ring.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C12H18BNO3S

Molecular Weight

267.16 g/mol

IUPAC Name

2-methoxy-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole

InChI

InChI=1S/C12H18BNO3S/c1-11(2)12(3,4)17-13(16-11)7-6-9-8-14-10(15-5)18-9/h6-8H,1-5H3/b7-6+

InChI Key

ZWSBHIUNIXLJAZ-VOTSOKGWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=C(S2)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=C(S2)OC

Origin of Product

United States

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